molecular formula C23H26N2OS B2388338 1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one CAS No. 878054-60-5

1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one

Cat. No.: B2388338
CAS No.: 878054-60-5
M. Wt: 378.53
InChI Key: MFENQDXUPCEDKE-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one is a complex organic compound with a unique structure that combines an indole core with azepane and benzylthio functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole core.

    Attachment of the Benzylthio Group: The benzylthio group can be attached through a thiol-ene reaction, where a benzylthiol reacts with an alkene derivative of the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups attached to the azepane or benzylthio moieties.

Scientific Research Applications

1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(azepan-1-yl)-2-oxoethyl]amino}benzonitrile
  • 4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}benzoic acid
  • 2-({[2-(azepan-1-yl)-2-oxoethyl]carbamoyl}amino)propanoic acid

Uniqueness

1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one is unique due to its combination of an indole core with azepane and benzylthio groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(3-benzylsulfanylindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c26-23(24-14-8-1-2-9-15-24)17-25-16-22(20-12-6-7-13-21(20)25)27-18-19-10-4-3-5-11-19/h3-7,10-13,16H,1-2,8-9,14-15,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFENQDXUPCEDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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